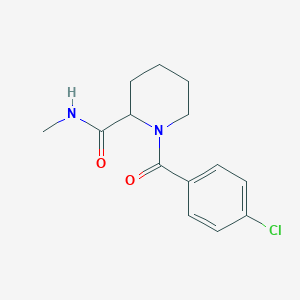![molecular formula C13H15F3N2O2 B7511605 (2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7511605.png)
(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development.
作用机制
The mechanism of action of (2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone involves its ability to inhibit certain enzymes, such as protein kinase and cyclin-dependent kinase. By inhibiting these enzymes, this compound can prevent cancer cell growth and proliferation. Additionally, this compound has been shown to have neuroprotective effects, which may be due to its ability to modulate certain signaling pathways in the brain.
Biochemical and Physiological Effects:
(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on certain enzymes, this compound has been shown to modulate certain signaling pathways in the brain, which may be responsible for its neuroprotective effects. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
One advantage of using (2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone in lab experiments is its ability to selectively inhibit certain enzymes, which can be useful in studying the role of these enzymes in disease development. Additionally, this compound has been shown to have low toxicity, which makes it a safer option for lab experiments. One limitation of using this compound is its relatively low solubility, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on (2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug development. Finally, future research may focus on the use of this compound in combination with other drugs to enhance its effectiveness in treating certain diseases.
合成方法
The synthesis of (2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone can be achieved through a multi-step process. The first step involves the synthesis of 6-(trifluoromethyl)pyridin-3-amine, which can be achieved by reacting 6-bromo-3-trifluoromethylpyridine with ammonia. The second step involves the synthesis of (2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone by reacting 6-(trifluoromethyl)pyridin-3-amine with 2-ethylmorpholine and benzoyl chloride.
科学研究应用
(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone has been studied for its potential applications in drug development. It has been shown to have inhibitory effects on certain enzymes, such as protein kinase and cyclin-dependent kinase, which play a role in cancer cell growth and proliferation. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
属性
IUPAC Name |
(2-ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c1-2-10-8-18(5-6-20-10)12(19)9-3-4-11(17-7-9)13(14,15)16/h3-4,7,10H,2,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUCAXHUFPUBBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)C2=CN=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7511542.png)


![N-methyl-N-[(4-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511562.png)

![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone](/img/structure/B7511595.png)




